molecular formula C13H19N3O3 B13933030 8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane

8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane

Cat. No.: B13933030
M. Wt: 265.31 g/mol
InChI Key: HAPLNIZBTNBVKI-UHFFFAOYSA-N
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Description

8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[45]decane is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound. The process involves several steps, including nucleophilic substitution and cyclization reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of more efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both oxygen and nitrogen atoms in the spiro linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

8-(4-methoxy-6-methylpyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C13H19N3O3/c1-10-9-11(17-2)15-12(14-10)16-5-3-13(4-6-16)18-7-8-19-13/h9H,3-8H2,1-2H3

InChI Key

HAPLNIZBTNBVKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3(CC2)OCCO3)OC

Origin of Product

United States

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